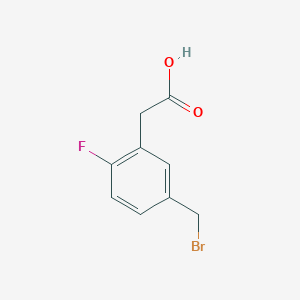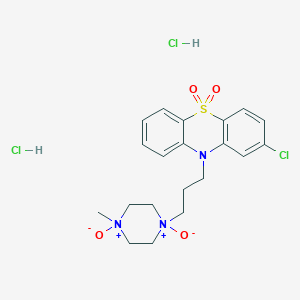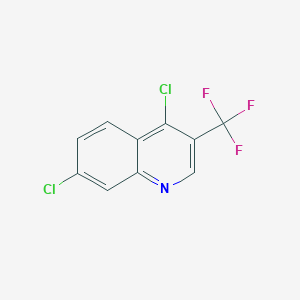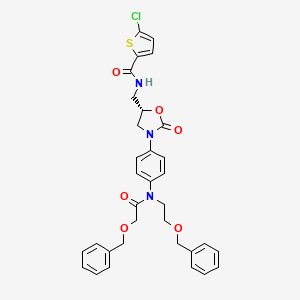
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) is a complex compound that is commonly used in the field of lithium-ion batteries. This compound is a mixed metal oxide that includes lithium, cobalt, manganese, nickel, and oxygen. It is known for its high energy density and stability, making it a popular choice for use in rechargeable batteries, particularly in electric vehicles and portable electronic devices .
Méthodes De Préparation
The preparation of dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) involves several synthetic routes and reaction conditions. One common method is the solid-state reaction, where the metal precursors are mixed and heated at high temperatures to form the desired compound. This method typically involves the following steps :
Mixing: The metal precursors, such as lithium carbonate, cobalt oxide, manganese oxide, and nickel oxide, are thoroughly mixed.
Calcination: The mixture is heated at temperatures up to 900°C in an oxygen-rich environment to promote the formation of the compound.
Cooling: The resulting product is cooled to room temperature and ground into a fine powder.
Industrial production methods often involve chemical coprecipitation, where metal salts are dissolved in a solution and precipitated using a coprecipitation agent such as hydroxides, oxalic acid, or carbonates. The precipitate is then filtered, dried, and calcined to obtain the final product .
Analyse Des Réactions Chimiques
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :
Oxidation: The compound can undergo oxidation reactions where the metal ions are oxidized to higher oxidation states. For example, cobalt(2+) can be oxidized to cobalt(3+).
Reduction: Reduction reactions can occur where the metal ions are reduced to lower oxidation states. For example, nickel(2+) can be reduced to nickel(0).
Substitution: Substitution reactions involve the replacement of one metal ion with another. For example, lithium ions can be substituted with other alkali metal ions.
Common reagents used in these reactions include oxidizing agents such as oxygen and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) has a wide range of scientific research applications, particularly in the field of energy storage. Some of its key applications include :
Lithium-ion Batteries: The compound is widely used as a cathode material in lithium-ion batteries due to its high energy density and stability. It is commonly used in batteries for electric vehicles, portable electronic devices, and grid energy storage.
Electrochemical Research: Researchers study the electrochemical properties of the compound to develop new battery technologies and improve the performance of existing batteries.
Material Science: The compound is used in material science research to develop new materials with improved properties, such as higher energy density and better thermal stability.
Mécanisme D'action
The mechanism of action of dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) in lithium-ion batteries involves the intercalation and deintercalation of lithium ions. During charging, lithium ions move from the cathode to the anode through the electrolyte. During discharging, the lithium ions move back to the cathode, releasing energy in the process .
The molecular targets and pathways involved include the transition metal ions (cobalt, manganese, and nickel) and the oxygen ions. The transition metal ions undergo redox reactions, changing their oxidation states during the charging and discharging processes. The oxygen ions help maintain the structural stability of the compound .
Comparaison Avec Des Composés Similaires
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) is unique compared to other similar compounds due to its balanced combination of high energy density, stability, and cost-effectiveness. Some similar compounds include :
Lithium Cobalt Oxide (LiCoO2): Known for its high energy density but has stability and cost issues.
Lithium Manganese Oxide (LiMn2O4): Offers good thermal stability but lower energy density.
Lithium Nickel Oxide (LiNiO2): Provides high capacity but has poor stability.
The unique combination of cobalt, manganese, and nickel in dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) allows it to achieve a balance between high energy density, stability, and cost, making it a preferred choice for many applications .
Propriétés
Numéro CAS |
193215-05-3 |
|---|---|
Formule moléculaire |
Co2Li2Mn2Ni2O7 |
Poids moléculaire |
471.1 g/mol |
Nom IUPAC |
dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) |
InChI |
InChI=1S/2Co.2Li.2Mn.2Ni.7O/q2*+2;2*+1;4*+2;7*-2 |
Clé InChI |
FGGMMDCONZKOHF-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Co+2].[Co+2].[Ni+2].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)

![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)




![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)


![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)
